molecular formula C8H9Cl2N B149255 (S)-1-(2,4-Dichlorophenyl)ethanamine CAS No. 133492-69-0

(S)-1-(2,4-Dichlorophenyl)ethanamine

Cat. No. B149255
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-YFKPBYRVSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(S)-1-(2,4-Dichlorophenyl)ethanamine” is C8H9Cl2N . The InChI code is 1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-1-(2,4-Dichlorophenyl)ethanamine” has a molecular weight of 190.07 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 189.0112047 g/mol . The topological polar surface area is 26 Ų . It has 11 heavy atoms . The complexity of the molecule is 129 .

Scientific Research Applications

Enantioselective Synthesis in Drug Production

(S)-1-(2,4-Dichlorophenyl)ethanamine is used in the enantioselective synthesis of chiral intermediates for antifungal agents like Miconazole. A study highlighted the use of a bacterial strain, Acinetobacter sp., for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol form with high stereoselectivity and yield. This process illustrates the compound's role in efficient drug synthesis (Miao et al., 2019).

Synthesis of N-Substituted Ethanamine Chalcones

In another research, a series of chalcones possessing N-substituted ethanamine were synthesized, showcasing the versatility of (S)-1-(2,4-Dichlorophenyl)ethanamine in creating compounds with potential antiamoebic activity. These synthesized compounds were tested against various strains, demonstrating significant bioactivity (Zaidi et al., 2015).

Application in Biocides and Corrosion Inhibition

The compound has also been used in the development of multifunctional biocides, specifically 2-(Decylthio)Ethanamine Hydrochloride, illustrating its potential in industrial applications. This biocide shows effectiveness against bacteria, fungi, algae, and also exhibits biofilm and corrosion inhibition properties, useful in recirculating cooling water systems (Walter & Cooke, 1997).

Wastewater Treatment

Research on the removal of 2,4-dichlorophenol from wastewater has utilized compounds derived from (S)-1-(2,4-Dichlorophenyl)ethanamine. Immobilized enzymes on modified beads showed significant potential in treating toxic pollutants in wastewater, demonstrating the compound's environmental applications (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368818
Record name (S)-1-(2,4-Dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,4-Dichlorophenyl)ethanamine

CAS RN

133492-69-0
Record name (S)-1-(2,4-Dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kemp - SAPI EN. S. Surveys and Perspectives …, 2011 - journals.openedition.org
Most developed countries have innovation policies for green innovation. This paper examines the rationale for such policies, offers a typology of eco-innovation and develops ten …
Number of citations: 108 journals.openedition.org
GG Moy - npj Science of Food, 2020 - nature.com
On 21 March 2020, an Extraordinary Scientific Roundtable was held concerning the COVID-19 and its implications for food safety as well as challenges and possible solutions for the …
Number of citations: 9 www.nature.com

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